molecular formula C11H15N3O2 B14832953 5-Cyclopropoxy-N-methyl-4-(methylamino)picolinamide

5-Cyclopropoxy-N-methyl-4-(methylamino)picolinamide

Katalognummer: B14832953
Molekulargewicht: 221.26 g/mol
InChI-Schlüssel: UCLWAWHLJXVZIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 5-Cyclopropoxy-N-methyl-4-(methylamino)picolinamide involves several steps. One common synthetic route includes the reaction of picolinamide derivatives with cyclopropyl and methylamine groups under specific conditions. The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the desired product is obtained .

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. These methods often incorporate advanced purification techniques such as chromatography and crystallization to achieve high-quality products.

Analyse Chemischer Reaktionen

5-Cyclopropoxy-N-methyl-4-(methylamino)picolinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-N-methyl-4-(methylamino)picolinamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-N-methyl-4-(methylamino)picolinamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

5-Cyclopropoxy-N-methyl-4-(methylamino)picolinamide can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C11H15N3O2

Molekulargewicht

221.26 g/mol

IUPAC-Name

5-cyclopropyloxy-N-methyl-4-(methylamino)pyridine-2-carboxamide

InChI

InChI=1S/C11H15N3O2/c1-12-8-5-9(11(15)13-2)14-6-10(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,12,14)(H,13,15)

InChI-Schlüssel

UCLWAWHLJXVZIF-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC(=NC=C1OC2CC2)C(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.